Cas no 53723-88-9 ((5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid)

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is a sulfur-containing heterocyclic compound with a thiol-functionalized thiadiazole core linked to an acetic acid moiety. Its unique structure confers strong chelating and nucleophilic properties, making it valuable in coordination chemistry and as a ligand for metal ions. The presence of both thiol and carboxylic acid groups enhances its reactivity, enabling applications in organic synthesis, catalysis, and material science. This compound exhibits potential as a building block for pharmaceuticals, agrochemicals, or functionalized polymers due to its bifunctional reactivity. Its stability under ambient conditions and solubility in polar solvents further contribute to its utility in research and industrial processes.
(5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid structure
53723-88-9 structure
Product Name:(5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid
CAS No:53723-88-9
MF:C4H4N2O2S3
MW:208.281756401062
MDL:MFCD00129970
CID:89777
PubChem ID:125307762
Update Time:2025-06-11

(5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
    • 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid
    • [(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid
    • 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid
    • (5-MERCAPTO-1,3,4-THIADIAZOLE-2-YLTHIO)ACETIC ACID
    • 5-Mercapto-1,3,4-thiadiazol-2-ylthioacetic acid
    • Aceticacid, (5-mercapto-1,3,4-thiadiazol-2-ylthio)- (6CI)
    • Acetic acid,[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]- (9CI)
    • 2-Carboxymethylmercapto-5-mercapto-1,3,4-thiadiazole
    • 2-Carboxymethylthio-5-mercapto-1,3,4-thiadiazole
    • 2-Carboxythio-5-mercapto-1,3,4-thiadiazole
    • NSC 12586
    • [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
    • ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid
    • Acetic acid, [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-
    • (5-MERCAPTO-1,3,4-THIADIAZOLE-2-YLTHIO)ACETICACID
    • 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl
    • 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
    • A829752
    • Acetic acid, ((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)-
    • J-507604
    • SCHEMBL1964151
    • CS-0188354
    • UJBXVTJYSIDCIE-UHFFFAOYSA-N
    • M2100
    • SCHEMBL24630769
    • FT-0620538
    • 2-[(5-Thio-1,3,4-thiadiazol-2-yl)thio]acetic acid
    • EINECS 258-728-1
    • (5-Mercapto-1,3,4-thiadiazol-2-ylthio)aceticAcid
    • AKOS028108757
    • MFCD00129970
    • Maybridge1_001968
    • EN300-27742
    • HMS547B10
    • 53723-88-9
    • 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
    • DTXSID40201993
    • 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)acetic acid
    • AO-780/25081015
    • Z235346115
    • NS00032829
    • AKOS017344873
    • AS-31461
    • DB-011009
    • DCA72388
    • [(5-Sulphanyl-1,3,4-thiadiazol-2-yl)sulphanyl]acetic acid
    • DTXCID70124484
    • [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid
    • 258-728-1
    • (5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid
    • MDL: MFCD00129970
    • Inchi: 1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8)
    • InChI Key: UJBXVTJYSIDCIE-UHFFFAOYSA-N
    • SMILES: S(C1=NNC(=S)S1)CC(=O)O

Computed Properties

  • Exact Mass: 207.94300
  • Monoisotopic Mass: 207.943
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 144
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.4

Experimental Properties

  • Color/Form: powder
  • Density: 1.89
  • Melting Point: 165.0 to 169.0 deg-C
  • Boiling Point: 380.6 °C at 760 mmHg
  • Flash Point: 184 °C
  • Refractive Index: 1.85
  • PSA: 155.42000
  • LogP: 1.00350
  • Solubility: Not determined

(5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid Security Information

(5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (5-Mercapto-1,3,40thiadiazol-2-ylthio)acetic Acid

Introduction to (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid (CAS No. 53723-88-9)

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid, identified by its CAS number 53723-88-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiol derivative features a unique structural framework that has garnered attention for its potential applications in drug development and molecular recognition studies.

The compound belongs to the thiadiazole class of heterocycles, which are known for their broad spectrum of biological activities. Specifically, the presence of a thiol (-SH) group and the thiadiazole core makes this molecule a versatile scaffold for designing molecules with therapeutic properties. The acetic acid moiety at one end of the molecule provides a carboxyl functional group that can be further modified or utilized in various chemical reactions, enhancing its utility in synthetic chemistry.

In recent years, there has been growing interest in thiadiazole derivatives due to their demonstrated efficacy in various pharmacological applications. Research has highlighted their potential as antimicrobial, anti-inflammatory, and anticancer agents. The (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid structure combines the pharmacophoric elements of thiadiazole and thiol groups, which are known to interact with biological targets such as enzymes and receptors. This combination suggests that the compound may exhibit multiple modes of action, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its ability to participate in coordination chemistry due to the presence of the thiol group. Thiols are well-known for their chelating properties, allowing them to form stable complexes with metal ions. This characteristic has been exploited in various applications, including catalysis and material science. In pharmaceutical contexts, metal-thiolate complexes have shown promise as anticancer agents by interfering with essential cellular processes. The (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid derivative could potentially be used to develop novel metallodrugs or metal-based therapeutics.

Recent studies have also explored the use of thiadiazole derivatives in modulating immune responses. The thiol group can engage with redox-sensitive signaling pathways, which play a crucial role in immune cell function. By targeting these pathways, compounds like (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid may offer new strategies for treating autoimmune diseases or enhancing vaccine efficacy. Preliminary in vitro experiments have suggested that this compound can influence cytokine production and cell proliferation in immune cells, warranting further investigation.

The synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid involves multi-step organic transformations that highlight its synthetic versatility. The construction of the thiadiazole ring typically requires condensation reactions between appropriate precursors under controlled conditions. The introduction of the thiol group can be achieved through nucleophilic substitution or other methods that preserve the integrity of the heterocyclic core. These synthetic routes not only provide access to this compound but also serve as models for constructing other related molecules with tailored properties.

In conclusion, (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid (CAS No. 53723-88-9) is a structurally intriguing compound with significant potential in pharmaceutical research and development. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new applications for this derivative, particularly in immunomodulation and metallodrug development. As our understanding of its properties grows, so too does its promise as a tool for advancing medical science.

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